A Comprehensive Technical Guide to the Chemical Properties of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
A Comprehensive Technical Guide to the Chemical Properties of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CAS No. 141333-36-0). As a key intermediate in the synthesis of pharmacologically active molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor Rolipram, a thorough understanding of this compound's characteristics is critical for researchers in medicinal chemistry and drug development.[1][2] This document consolidates available data on its physicochemical properties, provides a predictive spectroscopic profile, details established synthetic routes, and discusses the reactivity of its core functional groups. Furthermore, it includes an exemplary, detailed laboratory protocol for its synthesis and essential safety and handling information, grounded in authoritative sources.
Introduction: A Key Building Block in PDE4 Inhibitor Synthesis
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is a substituted aromatic nitrile that has garnered significant interest primarily as a precursor in the synthesis of Rolipram and other second-generation PDE4 inhibitors.[1][2] The PDE4 enzyme family is a crucial target in the development of treatments for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as various neurological disorders.[3] The core chemical scaffold of this molecule, featuring a 1,2,4-trisubstituted benzene ring with a cyclopentyloxy, a methoxy, and a cyanomethyl group, provides a versatile platform for constructing the pyrrolidinone system central to Rolipram's structure.[2][4]
This guide moves beyond a simple data sheet to explain the causality behind the compound's behavior, offering field-proven insights into its synthesis and handling. By understanding its chemical nuances, researchers can optimize reaction conditions, improve yields, and ensure the safe and efficient utilization of this valuable synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile are summarized below. These data are essential for its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 141333-36-0 | [5][6] |
| Molecular Formula | C₁₄H₁₇NO₂ | [5][6] |
| Molecular Weight | 231.29 g/mol | [5][7] |
| IUPAC Name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | N/A |
| Synonyms | [3-(Cyclopentyloxy)-4-methoxyphenyl]acetonitrile | [6] |
| Appearance | Inferred to be a solid or high-boiling liquid | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, DMF, THF, CH₂Cl₂) and have low water solubility.[8] | N/A |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9] | N/A |
Predicted Spectroscopic Profile
While specific experimental spectra are proprietary to individual laboratories, the structure of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile allows for a robust prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to validate the identity and purity of their synthesized material.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.0 ppm). Due to the substitution pattern, these protons will appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting their respective couplings.
-
Cyclopentyloxy Protons (9H): A multiplet around 4.7-4.8 ppm is expected for the single proton on the carbon attached to the oxygen (O-CH). The remaining eight protons on the cyclopentyl ring will likely appear as complex multiplets between 1.5 and 2.0 ppm.
-
Methoxy Protons (3H): A sharp singlet at approximately 3.8-3.9 ppm.
-
Methylene Protons (2H): A singlet corresponding to the -CH₂-CN group is expected around 3.7 ppm.
¹³C NMR Spectroscopy
-
Nitrile Carbon (-C≡N): A signal in the range of 117-120 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the region of 110-150 ppm. The carbons bearing the oxygen substituents (C-O) will be the most downfield shifted.
-
Cyclopentyloxy Carbons (5C): A signal for the O-CH carbon around 80 ppm, with the other four carbons appearing further upfield between 24-33 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 56 ppm.
-
Methylene Carbon (-CH₂-CN): A signal in the range of 22-25 ppm.
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.
-
C-O Stretch (Aromatic Ether): Strong bands in the 1200-1275 cm⁻¹ region.
-
C-H Stretch (Aliphatic & Aromatic): Signals just below and just above 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 231.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopentyl group, the cyano group, and other characteristic cleavages of the ether linkages.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile lies in the reactivity of its functional groups and its role as a structural precursor to more complex molecules.
Synthesis Pathway
The most direct and common synthesis of this compound is via a Williamson ether synthesis. This reaction involves the alkylation of the corresponding phenol, 3-hydroxy-4-methoxyphenylacetonitrile (also known as homovanillonitrile), with a suitable cyclopentyl electrophile, such as cyclopentyl bromide.[10] The choice of a polar aprotic solvent like dimethylformamide (DMF) and a mild base like potassium carbonate (K₂CO₃) is crucial for facilitating the Sₙ2 reaction while minimizing side reactions.
Caption: General workflow for the synthesis of the target compound.
Reactivity of Functional Groups
-
Nitrile Group: The nitrile is the most reactive site for transformations. It can be:
-
Hydrolyzed to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, under acidic or basic conditions.
-
Reduced to the primary amine, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
-
Aromatic Ring: The two electron-donating ether groups strongly activate the ring towards electrophilic aromatic substitution. The directing effects of these groups would favor substitution at the C5 position (ortho to the cyclopentyloxy group and meta to the cyanomethyl group).
-
Ether Linkages: Both the methoxy and cyclopentyloxy groups are generally stable under neutral and basic conditions but can be cleaved by strong protic acids (e.g., HBr, HI) at elevated temperatures.
Application in Rolipram Synthesis
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is a direct or near-direct precursor to key intermediates for Rolipram. The cyanomethyl group serves as a handle to construct the pyrrolidinone ring. For instance, the corresponding aldehyde, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is a common starting point for a Michael addition reaction, which is a key step in building the carbon skeleton of Rolipram.[1][11] The nitrile itself can be elaborated through various synthetic sequences to achieve the same core structure.
Caption: Role as a key precursor in the synthesis of Rolipram.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar aromatic nitriles and ethers provide a strong basis for safe handling protocols.[8][12][13]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use tight-sealing safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure an eyewash station and safety shower are readily available.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8][12]
-
-
Storage and Disposal:
Exemplary Experimental Protocol
Protocol 6.1: Synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a controlled laboratory setting.
-
Reagents and Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxyphenylacetonitrile (homovanillonitrile) (10.0 g, 61.3 mmol).
-
Add anhydrous potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv).
-
Add anhydrous dimethylformamide (DMF) (100 mL).
-
-
Reaction Execution:
-
Stir the suspension under a nitrogen atmosphere.
-
Add cyclopentyl bromide (10.9 g, 73.5 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.
-
Conclusion
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is a compound of significant strategic importance in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable intermediate. The reactivity of the nitrile and the activated aromatic ring provides chemists with multiple handles for elaboration into complex drug targets, particularly within the class of PDE4 inhibitors. A comprehensive understanding of its chemical nature, as detailed in this guide, is paramount for its effective and safe application in the research and development of novel therapeutics.
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